molecular formula C33H51N B2499761 5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine CAS No. 313240-92-5

5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine

Cat. No.: B2499761
CAS No.: 313240-92-5
M. Wt: 461.778
InChI Key: KNAJCTVOMAHVSB-UHFFFAOYSA-N
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Description

5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine is an organic compound with the molecular formula C32H51N. This compound is characterized by a pyridine ring substituted with a heptyl group and a phenyl ring, which is further substituted with a nonylcyclohexyl group. It is a member of the pyridine family, known for its diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used cross-coupling reaction in organic chemistry. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and efficiency. The choice of solvents, catalysts, and reaction parameters can be tailored to suit industrial requirements, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5-heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H51N/c1-3-5-7-9-10-12-13-15-28-17-20-30(21-18-28)31-22-24-32(25-23-31)33-26-19-29(27-34-33)16-14-11-8-6-4-2/h19,22-28,30H,3-18,20-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAJCTVOMAHVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC=C(C=C3)CCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H51N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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